Product packaging for sodium 1-hydroxypropane-1-sulfonate(Cat. No.:CAS No. 32792-21-5)

sodium 1-hydroxypropane-1-sulfonate

Cat. No.: B6260143
CAS No.: 32792-21-5
M. Wt: 162.1
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Description

Historical Context of Sulfonate-Containing Organic Compounds in Chemical Research

The study of sulfonate-containing organic compounds dates back to the 19th century with the discovery of methods for sulfonation, the process of introducing a sulfo group (-SO₃H) into an organic compound. britannica.com Initially, research focused on aromatic sulfonic acids, which became crucial intermediates in the synthesis of dyes and other industrial chemicals. britannica.com The development of sulfonation techniques, such as reacting aromatic hydrocarbons with sulfuric acid or sulfur trioxide, paved the way for the creation of a wide array of sulfonate derivatives. britannica.com

Over time, the scope of research expanded to include aliphatic sulfonates. A key synthetic method, the Strecker sulfite (B76179) alkylation, involves the reaction of an alkali sulfite with an alkyl halide to form a sulfonate. wikipedia.org The 20th century saw the rise of sulfonates in detergents, with alkylbenzene sulfonates becoming ubiquitous in household cleaning products. wikipedia.org The inherent stability and water-solubilizing properties of the sulfonate group have made these compounds valuable as catalysts, pharmaceuticals, and in ion-exchange resins. britannica.comwikipedia.org

Structural Classification and Nomenclature of α-Hydroxysulfonates

α-Hydroxysulfonates are structurally defined by a carbon atom that is simultaneously bonded to a hydroxyl group, a sulfonate group, and an organic residue (R group). The general structure can be represented as R-CH(OH)SO₃⁻.

The nomenclature of these compounds follows the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC). The parent alkane chain is identified, and the positions of the hydroxyl and sulfonate groups are indicated by numerical locants. For the specific compound of interest, "sodium 1-hydroxypropane-1-sulfonate," the name indicates a three-carbon (propane) chain. sigmaaldrich.com The "-1-sulfonate" signifies that the sulfonate group is attached to the first carbon, and "1-hydroxy" indicates the hydroxyl group is also on the first carbon. The "sodium" prefix denotes the counter-ion to the negatively charged sulfonate group.

Isomerism is an important consideration. For instance, sodium 3-hydroxypropane-1-sulfonate has the same molecular formula but a different arrangement of functional groups, with the hydroxyl group on the third carbon. ontosight.ai This structural difference leads to distinct chemical and physical properties.

PropertyThis compoundSodium 3-hydroxypropane-1-sulfonate
IUPAC Name This compound sigmaaldrich.comsodium 3-hydroxypropane-1-sulfonate nih.gov
CAS Number 32792-21-5 biosynth.com3542-44-7 nih.gov
Molecular Formula C₃H₇NaO₄S biosynth.comcymitquimica.comC₃H₇NaO₄S ontosight.ainih.gov
Molecular Weight 162.14 g/mol nih.govbiosynth.com162.14 g/mol nih.gov
Functional Group Positions Hydroxyl and sulfonate on C1Hydroxyl on C3, sulfonate on C1

Overview of Research Trajectories for this compound within Contemporary Organic Chemistry

Contemporary research on this compound explores its utility in various chemical transformations and material science applications. Due to its bifunctional nature, possessing both a nucleophilic hydroxyl group and a stable, water-soluble sulfonate group, it is investigated as a versatile building block in organic synthesis. cymitquimica.com

One significant area of research is its use in the synthesis of specialized surfactants. nih.govresearchgate.net The hydrophilic sulfonate head and the reactive hydroxyl group allow for the construction of complex surfactant architectures with tailored properties. For example, it can be reacted with other molecules to create surfactants with enhanced performance in specific applications. nih.govresearchgate.net

The compound also serves as a model for studying the reactivity of α-hydroxysulfonates. Investigations into its synthesis, often involving the sulfonation of propanal followed by neutralization, provide insights into reaction mechanisms and optimization of synthetic routes for related compounds. evitachem.com

Furthermore, its potential applications in areas such as electroplating and as a component in battery electrolytes are subjects of ongoing investigation, leveraging its ionic nature and stability. patsnap.com

Properties

CAS No.

32792-21-5

Molecular Formula

C3H7NaO4S

Molecular Weight

162.1

Purity

95

Origin of Product

United States

Synthetic Methodologies and Derivatization Pathways for Sodium 1 Hydroxypropane 1 Sulfonate

Direct Addition Reactions for 1-Hydroxypropane-1-sulfonate Formation

Direct synthetic routes are often favored for their atom economy and straightforward nature. These methods typically involve the direct formation of the carbon-sulfur bond at the C-1 position of a three-carbon precursor.

The most common and direct method for preparing sodium 1-hydroxypropane-1-sulfonate is the nucleophilic addition of a bisulfite salt to propanal (propionaldehyde). This reaction is a specific example of a general reaction between aldehydes and sodium bisulfite, which is widely used for the purification and separation of aldehydes. organicmystery.comquora.com

The reaction mechanism involves the nucleophilic attack of the sulfur atom from the bisulfite ion (HSO₃⁻) on the electrophilic carbonyl carbon of propanal. quora.comquora.com The carbonyl π-bond cleaves, transferring the electron pair to the oxygen atom and forming a tetrahedral intermediate. Subsequent proton transfer results in the final product, this compound. organicmystery.com The reaction is an equilibrium process; the position of the equilibrium is influenced by the structure of the carbonyl compound. Aldehydes, like propanal, readily form stable crystalline adducts. organicmystery.comlibretexts.org

The reaction is typically carried out in an aqueous solution. libretexts.org The crystalline nature of the resulting α-hydroxysulfonate adduct facilitates its separation from the reaction mixture, making this a useful purification technique. libretexts.org The aldehyde can be regenerated from the adduct by treatment with either an acid or a base, which shifts the equilibrium back to the starting materials. quora.com

A closely related industrial process involves the reaction of propylene (B89431) oxide with sodium bisulfite solution in a continuous pipeline reactor. This method, used to produce sodium hydroxyisopropyl sulfonate, highlights the efficiency of modern synthetic processes for similar compounds.

Another direct approach involves the sulfonation of a hydroxylated propane (B168953) precursor, such as 1-propanol. This method aims to introduce the sulfonic acid group directly onto the carbon backbone. One reported synthesis of this compound involves the reaction of 1-hydroxypropane with sulfur trioxide in a suitable solvent. evitachem.com The resulting 1-hydroxypropane sulfonic acid is then neutralized with sodium hydroxide (B78521) to yield the final sodium salt. evitachem.com Careful control of reaction conditions, such as maintaining a temperature of around 40°C, is crucial to enhance the selectivity of the reaction and minimize the formation of byproducts. evitachem.com

Indirect Synthetic Approaches and Functional Group Interconversions

Indirect methods build the target molecule by modifying a propane skeleton that already contains a sulfonate group or a precursor to it. These multi-step pathways offer greater flexibility and are often employed when specific stereochemistry is required.

A versatile strategy for synthesizing hydroxy sulfonates involves the use of sultones, which are cyclic esters of hydroxysulfonic acids. Specifically, 1,3-propane sultone serves as a key pre-functionalized building block. nih.govresearchgate.net The ring-opening of 1,3-propane sultone by a nucleophile is a common method for introducing a propylsulfonate group. While this typically yields 3-hydroxypropane sulfonates when water or hydroxide is the nucleophile, the sultone chemistry demonstrates the utility of pre-functionalized sulfonates. nih.govresearchgate.net

Another approach involves the synthesis of sultones from the reaction of α-olefins with sulfur trioxide. google.com The resulting sultone can then be hydrolyzed to a hydroxyalkane sulfonic acid, which can be isolated as its salt. google.com

Functional group interconversion can also be seen in the synthesis of 2,3-epoxypropane sodium sulfonate from 3-chloro-2-hydroxy sodium propanesulfonate. google.com This epoxypropane sulfonate, a pre-functionalized intermediate, can then react with various nucleophiles to introduce other functionalities, showcasing how a propane sulfonate backbone can be chemically modified. google.com

Achieving stereochemical control to synthesize a specific enantiomer of this compound, which is chiral at the C-1 position, requires more sophisticated multistep approaches. While specific literature for the enantioselective synthesis of this exact compound is scarce, established principles of asymmetric synthesis can be applied.

These strategies could include:

Use of a Chiral Pool: Starting with a chiral precursor, such as a derivative of lactic acid, where the stereocenter is already established.

Asymmetric Catalysis: Employing a chiral catalyst to direct the formation of one enantiomer over the other. For instance, asymmetric reduction of a keto-sulfonate precursor or the asymmetric addition of bisulfite to propanal in the presence of a chiral catalyst could potentially afford an enantiomerically enriched product.

Biocatalysis: Utilizing enzymes, such as oxygenases, which are known to perform highly stereoselective hydroxylation reactions on C-H bonds. nih.gov A biocatalytic approach could involve the hydroxylation of a sodium propane-1-sulfonate substrate to introduce the hydroxyl group at the C-1 position with high stereoselectivity. nih.gov

These advanced methods, while more complex, are essential for applications where the specific stereoisomer of the compound is required.

Green Chemistry Principles and Sustainable Synthesis of α-Hydroxysulfonates

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. These principles are increasingly being applied to the synthesis of sulfonates.

Key green approaches relevant to the synthesis of this compound include:

Use of Aqueous Media: The classic bisulfite addition to propanal is inherently green as it is typically performed in water, avoiding the use of volatile organic solvents. libretexts.org Facile syntheses of other sulfonamides and sulfonates have also been developed using water as the solvent. rsc.orgscilit.com

Process Intensification: The use of continuous flow reactors, such as the pipeline reactor used for the synthesis of sodium hydroxyalkyl sulfonate from propylene oxide, represents a significant green improvement over traditional batch processing. google.com This technology allows for better control over reaction parameters, leading to higher yields, improved safety, and reduced waste. google.commdpi.com

Catalysis: The use of catalysts can significantly improve the efficiency and selectivity of reactions. For example, a solvent-free synthesis of α-hydroxyphosphonates, which are analogous to α-hydroxysulfonates, has been achieved by grinding the reactants with a piperazine (B1678402) catalyst, resulting in high yields in a short amount of time. researchgate.net

Atom Economy: Direct addition reactions, such as the bisulfite addition to propanal, are highly atom-economical as all the atoms of the reactants are incorporated into the final product.

Renewable Feedstocks and Biocatalysis: Future green syntheses may focus on using precursors derived from renewable biomass. Biocatalysis, using enzymes to perform specific transformations under mild conditions, represents a frontier in the sustainable synthesis of complex chemicals. nih.govmdpi.comijnc.ir

By integrating these principles, the synthesis of this compound and other α-hydroxysulfonates can be made more sustainable and environmentally friendly.

Development of Eco-Friendly Catalytic Systems and Reagents

The evolution of synthetic chemistry is marked by a significant move away from hazardous and waste-generating reagents towards greener alternatives. In sulfonate synthesis, this trend is manifest in the development of novel catalytic systems that offer enhanced performance with minimal environmental impact. The principles of green chemistry guide this development, emphasizing the use of catalytic over stoichiometric reagents and the selection of substances that pose little to no toxicity. rsc.org

Modern approaches to sulfonation are exploring the use of solid acid catalysts, which provide a safer and more sustainable alternative to traditional homogeneous mineral acids like sulfuric acid. mdpi.com These heterogeneous catalysts, such as silica-supported acids (e.g., SiO2/HClO4, SiO2/KHSO4) or sulfonated carbon-based materials, offer several advantages. aip.orgajgreenchem.com They are often recoverable and reusable, which reduces waste and lowers process costs. ajgreenchem.com Furthermore, they can enable reactions under milder, solvent-free conditions, significantly reducing the environmental footprint of the synthesis. mdpi.comajgreenchem.com For instance, a green protocol for the sulfonation of aromatic compounds has been developed using sodium bisulfite in the presence of reusable silica-supported catalysts, which drastically reduces reaction times, especially under microwave irradiation. ajgreenchem.com

The raw materials for these green catalysts can also be sourced sustainably. Sulfonated catalysts derived from biomass, such as polysaccharides or cellulose, are gaining interest as they come from renewable resources. aip.orgaip.org These carbon-based catalysts can be engineered to have optimal acid density and surface area, making them highly effective for various industrial reactions, including hydrolysis and esterification. aip.org

Beyond the catalyst itself, the choice of reagents is critical. Research into green sulfonation explores replacing aggressive sulfonating agents like sulfur trioxide and chlorosulfonic acid, which produce significant acid waste streams, with more benign alternatives. researchgate.netchemithon.com One innovative strategy employs thiourea (B124793) dioxide as a stable, easy-to-handle sulfur dioxide surrogate, using air as a green oxidant. researchgate.net Another approach demonstrates a metal-free synthesis of sulfonyl chlorides from thiols using ammonium (B1175870) nitrate (B79036) in an aqueous solution with oxygen as the terminal oxidant, greatly reducing the use of solvents and simplifying purification. semanticscholar.org These advancements point toward future synthetic routes for compounds like this compound that are safer, cleaner, and more aligned with the principles of sustainable development.

Table 1: Comparison of Catalytic Systems for Sulfonation

Catalytic SystemExamplesEnvironmental AdvantagesPotential Disadvantages
Homogeneous Mineral AcidsSulfuric Acid, Chlorosulfonic AcidLow initial cost, high reactivity.Corrosive, hazardous, generates large volumes of acidic waste, difficult to separate from product. chemithon.com
Silica-Supported Solid AcidsSiO2/HClO4, SiO2/KHSO4Reusable, easily separated from reaction mixture, can enable solvent-free conditions, reduces waste. mdpi.comajgreenchem.comHigher initial preparation cost compared to bulk acids, potential for leaching of the active species.
Sulfonated Carbon CatalystsSulfonated biochar, sulfonated porous carbonsDerived from renewable biomass, high stability, tunable surface properties, reusable. aip.orgaip.orgPreparation can involve high temperatures and strong acids, though greener methods are being developed.
Metal-Free Catalytic SystemsAmmonium nitrate with oxygenAvoids use of heavy metals, uses air as a green oxidant, reduces hazardous waste. semanticscholar.orgMay have a narrower substrate scope compared to traditional methods.

Atom Economy and Waste Minimization in Sulfonate Synthesis

Atom economy is a foundational concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. savemyexams.com A reaction with high atom economy is inherently less wasteful, as fewer atoms are converted into unwanted byproducts. The ideal, a 100% atom economy, is characteristic of addition reactions where all reactant atoms combine to form a single product.

The synthesis of α-hydroxy sulfonates, such as this compound, can theoretically be a high atom economy process. A common laboratory and industrial synthesis involves the addition reaction of an aldehyde (propanal) with sodium bisulfite. This reaction is a nucleophilic addition where all atoms from both reactants are incorporated into the final product, representing a 100% atom economy in principle.

Strategies for waste minimization in industrial sulfonation plants include:

Advanced Reactor Technology : Falling film reactors (FFRs) are widely used for SO3 sulfonation because their high surface-area-to-volume ratio allows for excellent heat control, minimizing side reactions and improving product quality. asiachmical.com

Process Optimization : Tightly controlling reaction parameters such as temperature and molar ratios is crucial to maximize the conversion to the desired product and minimize the formation of byproducts. chemithon.com

Resource Recycling : Implementing systems to recycle resources is a key waste reduction technique. This can include using multi-effect evaporators to recover and reuse water from aqueous streams or recovering waste heat from the exothermic sulfonation reaction to pre-heat feedstocks, thereby improving energy efficiency. asiachmical.com

Solvent Reduction : Whenever possible, conducting reactions in solvent-free (neat) conditions or using water as a green solvent minimizes the use of volatile organic compounds (VOCs) and simplifies product work-up. sci-hub.se

By focusing on both high atom economy reactions and comprehensive waste minimization strategies, the chemical industry can develop more sustainable and economically viable processes for producing sulfonates.

Table 2: Atom Economy Calculation for a Representative Sulfonation Reaction

Reaction: Propanal + Sodium Bisulfite → this compound

C₃H₆O + NaHSO₃ → C₃H₇NaO₄S

ComponentFormulaMolecular Weight (g/mol)Role
PropanalC₃H₆O58.08Reactant
Sodium BisulfiteNaHSO₃104.06Reactant
This compoundC₃H₇NaO₄S162.14Desired Product
Calculation:
      % Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100

      % Atom Economy = (162.14 / (58.08 + 104.06)) x 100

      % Atom Economy = (162.14 / 162.14) x 100 = 100%

Reaction Mechanisms and Chemical Transformations of Sodium 1 Hydroxypropane 1 Sulfonate

Reactivity at the α-Hydroxyl Moiety

The hydroxyl group attached to the same carbon as the sulfonate group significantly influences the molecule's reactivity.

The hydroxyl group of sodium 1-hydroxypropane-1-sulfonate can undergo esterification. For instance, it can react with fatty acid chlorides or anhydrides to form corresponding esters. mdpi.com This process is a common strategy for synthesizing sugar esters, often enhanced by chemical techniques to improve product selectivity. mdpi.com

Etherification reactions are also possible. The formation of an ether linkage at the hydroxyl position can be achieved under appropriate synthetic conditions, leading to derivatives with altered solubility and chemical properties.

The hydroxyl group can be oxidized to a ketone. This transformation typically involves the use of oxidizing agents. Conversely, the reduction of the carbonyl group in the corresponding ketone would yield the secondary alcohol, this compound.

The presence of a hydroxyl group and a sulfonate group on the same molecule contributes to its high water solubility and reactivity in various chemical processes. The compound can undergo oxidation to form the corresponding sulfonic acids. Common oxidizing agents for such transformations include potassium permanganate (B83412) and hydrogen peroxide. Reduction of the compound can also occur, yielding alcohol derivatives through the use of reducing agents like lithium aluminum hydride.

The hydroxyl group is generally a poor leaving group in nucleophilic substitution reactions. periodicchemistry.com However, its conversion into a better leaving group, such as a sulfonate ester (e.g., tosylate, mesylate, or triflate), can facilitate these reactions. periodicchemistry.comlibretexts.org This conversion is typically achieved by reacting the alcohol with a sulfonyl chloride in the presence of a base. periodicchemistry.comyoutube.com The resulting sulfonate ester is a much better leaving group, making the carbon atom susceptible to attack by nucleophiles. periodicchemistry.comyoutube.com

The sulfonate group itself is an excellent leaving group due to the stability of the resulting sulfonate anion, which is resonance-stabilized. youtube.comyoutube.com This stability makes alkyl sulfonates good electrophiles for nucleophilic substitution and elimination reactions, reacting similarly to alkyl halides. youtube.com The strength of the conjugate acids of sulfonate anions, such as triflic acid, further demonstrates their stability. youtube.com

The reactivity of sulfonate esters in nucleophilic substitution reactions can be significantly enhanced by modifying the structure of the sulfonate group. researchgate.net For instance, arylsulfonate nucleophile assisting leaving groups (NALGs) have been developed to accelerate reactions like halogenation. researchgate.net

Reactivity of the Sulfonate Group

The sulfonate group is a key functional moiety that imparts specific chemical properties to the molecule.

Alkyl sulfonates exhibit considerable stability. mdpi.com Compared to sulfates, sulfonates are more resistant to hydrolysis under both acidic and alkaline conditions. mdpi.com The hydrolysis of sulfonate esters can proceed through different mechanisms, including stepwise addition-elimination pathways involving a pentacoordinate intermediate or concerted mechanisms with a single transition state. acs.org The specific mechanism can be influenced by the nature of the leaving group. acs.org

The aqueous stability of related compounds, such as 1,2-bis(sulfonyl)-1-alkylhydrazines, is influenced by the leaving-group ability of the sulfonyl moiety. nih.gov

The sodium cation associated with the sulfonate group can participate in ion exchange and metathesis reactions. youtube.comresearchgate.net In a solution, this compound exists as a sodium cation and a 1-hydroxypropane-1-sulfonate anion. When mixed with another salt solution, a double replacement or metathesis reaction can occur, where the cations and anions switch partners. youtube.comyoutube.com

These reactions are driven by the formation of a product that is removed from the equilibrium, such as a precipitate, a gas, or a non-electrolyte. researchgate.netyoutube.com For example, the reaction of an aqueous solution of this compound with a salt containing a cation that forms an insoluble salt with the 1-hydroxypropane-1-sulfonate anion would result in the precipitation of the new sulfonate salt. researchgate.net

Interactive Data Table: Chemical Reactions of this compound

Reaction Type Reactant(s) Product(s) Key Conditions/Reagents
EsterificationThis compound, Fatty acid chloride/anhydrideCorresponding esterBasic catalyst mdpi.com
OxidationThis compoundCorresponding ketone/sulfonic acidPotassium permanganate, Hydrogen peroxide
ReductionKetone precursorThis compoundLithium aluminum hydride
Nucleophilic Substitution (via sulfonate ester)This compound, Sulfonyl chloride, NucleophileSubstituted alkaneBase (e.g., pyridine) periodicchemistry.comyoutube.com
Ion ExchangeThis compound, Salt solution (e.g., MX)M-1-hydroxypropane-1-sulfonate, Sodium salt (NaX)Aqueous solution youtube.comresearchgate.net

Mechanisms of Reversibility in Bisulfite Adduct Formation

The formation of this compound from propanal and sodium bisulfite is a reversible nucleophilic addition reaction. This equilibrium is a defining characteristic of α-hydroxyalkanesulfonates and is highly dependent on the reaction conditions, particularly pH.

The stability of the adduct is significantly influenced by pH. In acidic solutions, the equilibrium tends to shift back towards the starting materials, propanal and bisulfite. The regeneration of the aldehyde from the bisulfite adduct is a key aspect of its chemistry. acs.org The mechanism of this reversal involves the protonation of the hydroxyl group, followed by the elimination of the bisulfite group, a process that effectively reverses the formation reaction. The kinetics of this reversible reaction have been studied for various aldehydes, establishing that the adduct can act as a reservoir for both the aldehyde and sulfur(IV) species in aqueous solutions. researchgate.net

The equilibrium constant for the formation of aldehyde-bisulfite adducts is a critical parameter. For instance, studies on similar adducts like the one formed from benzaldehyde (B42025) have determined the equilibrium constant by measuring the concentration of the free aldehyde in solution after the adduct is dissolved. researchgate.net This constant provides a quantitative measure of the adduct's stability under specific conditions.

The general mechanism can be summarized as follows:

Formation (Forward Reaction):

Nucleophilic attack by the bisulfite ion on the carbonyl carbon of propanal.

Proton transfer to the oxygen atom, forming the hydroxyl group.

Decomposition (Reverse Reaction):

Protonation of the hydroxyl group under acidic conditions.

Elimination of a water molecule and subsequent release of the bisulfite ion, regenerating the aldehyde.

This reversibility is a crucial feature, allowing this compound to serve as a stabilized, water-soluble source of propanal in various chemical applications.

Role as an Intermediate in Multi-Component Reactions

This compound, as a bisulfite adduct, can serve as a key intermediate in certain multi-component reactions (MCRs). MCRs are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. nih.gov The adduct acts as a protected and activated form of propanal, facilitating its participation in complex transformations.

One notable example is in reactions analogous to the Asinger reaction. The Asinger reaction typically involves an aldehyde or ketone, ammonia (B1221849) (or an amine), and elemental sulfur to produce 3-thiazolines. nih.gov In variations of this reaction, the bisulfite adduct of the aldehyde can be used as the starting material.

The role of the 1-hydroxypropane-1-sulfonate intermediate in this context is multifaceted:

Aldehyde Source: It provides a stable, solid, and water-soluble source of propanal, which can be difficult to handle otherwise due to its volatility and reactivity.

Activation: The formation of the adduct can activate the aldehyde carbon towards subsequent nucleophilic attack. The C-S bond is labile and can be cleaved under the reaction conditions, allowing the aldehyde fragment to participate in the MCR cascade.

The general mechanism in such an MCR would involve the in situ release of propanal from the bisulfite adduct, which then condenses with the amine to form an imine. This imine intermediate subsequently reacts with the sulfur component to proceed toward the final heterocyclic product. nih.gov The use of the bisulfite adduct allows for a controlled release of the aldehyde, which can be advantageous in managing the reaction pathway and improving yields in these one-pot syntheses.

Complexation Chemistry and Ligand Properties with Metal Ions

While specific studies on the complexation of this compound with metal ions are not extensively documented, its structural features—a hydroxyl group and a sulfonate group attached to the same carbon—suggest it has potential as a chelating ligand. The behavior can be inferred from studies on analogous molecules containing hydroxyl and sulfonate functionalities, such as 8-hydroxyquinoline-5-sulfonate (8-HQS). uc.ptnih.gov

The 1-hydroxypropane-1-sulfonate anion possesses two potential donor sites for metal coordination:

Hydroxyl Group (-OH): The oxygen atom of the hydroxyl group has lone pairs of electrons and can coordinate to a metal ion upon deprotonation.

Sulfonate Group (-SO₃⁻): The oxygen atoms of the sulfonate group are also potential coordination sites.

This dual functionality allows for the formation of chelate rings with metal ions, which typically results in more stable metal complexes compared to coordination with monodentate ligands. The stoichiometry of such complexes, meaning the ratio of metal ions to ligands, can be determined using techniques like the method of continuous variation, which involves monitoring a physical property, such as light absorbance, as the mole fractions of the reactants are varied. libretexts.org

Studies on the complexation of 8-HQS with various metal ions provide insight into the potential coordination chemistry. uc.ptnih.gov This ligand, which also contains hydroxyl and sulfonate groups, forms stable complexes with a range of metal ions, including those from Group 12 (Zn(II), Cd(II), Hg(II)) and Group 13 (Al(III), Ga(III), In(III)). uc.ptnih.gov The formation of these complexes leads to significant changes in the photophysical properties of the ligand, such as a marked increase in fluorescence intensity. uc.pt

The table below summarizes the stoichiometry and geometry observed for complexes of the analogous ligand, 8-HQS, with different metal ions, illustrating the types of coordination structures that could potentially be formed by ligands like 1-hydroxypropane-1-sulfonate.

Table 1: Stoichiometry and Geometry of Metal Complexes with 8-Hydroxyquinoline-5-sulfonate (8-HQS)

Metal Ion Metal:Ligand Stoichiometry Observed Geometry of the Complex Source(s)
Zn(II) 1:2 Square bipyramidal uc.pt
Cd(II) 1:2 Not specified uc.pt
Hg(II) 1:2 Not specified uc.pt
Al(III) 1:3 mer-geometry nih.gov
Ga(III) 1:3 mer-geometry nih.gov

The formation of mixed ligand complexes, where a metal ion is coordinated to more than one type of ligand, is also a significant area of coordination chemistry. researchgate.net It is plausible that 1-hydroxypropane-1-sulfonate could participate as a primary or secondary ligand in such systems, for example, coordinating to a metal ion alongside other ligands like amino acids. researchgate.net The specific properties of the resulting complexes would depend on the nature of the metal ion and the other ligands involved.

Applications in Chemical Systems and Advanced Materials

Intermediate in Organic Synthesis

The bifunctional nature of hydroxyalkane sulfonates makes them useful intermediates for creating more complex molecules. The hydroxyl and sulfonate groups can be reacted selectively to build new chemical structures.

The reactive hydroxyl group on the propane (B168953) backbone can be a starting point for various functionalization reactions. It can undergo oxidation to form the corresponding sulfonic acids or be substituted with other functional groups under specific reaction conditions. For instance, the hydroxyl group can be reacted with acyl chlorides to produce ester derivatives, which can modify properties like hydrophobicity for applications in materials such as polymer composites.

This reactivity allows it to serve as a foundational building block. An example of this is seen in the synthesis of more complex sulfonates, such as sodium 3-(cyclohexylamino)-2-hydroxypropane-1-sulfonate, which is built upon a hydroxypropane sulfonate core structure. nih.gov This demonstrates its role as a precursor for creating specialized chemical agents.

Sodium hydroxypropane sulfonate is integral to the synthesis of advanced chemical structures, particularly in the creation of specialized surfactants. In one synthetic strategy, a hydroxysulfonate moiety is reacted with other chemical groups to construct the main chain of a target molecule in a single step. nih.gov For example, in the synthesis of certain sulfonate surfactants, the main chain, which includes a hydrophobic tail and ethyleneoxy (EO) units, is assembled by reacting an appropriate hydroxysulfonate with a cyclic sulfate (B86663). nih.gov This method allows for the controlled, sequential addition of side chains to create complex, branched surfactant molecules with tailored properties. nih.gov

The table below summarizes key reactions where hydroxypropane sulfonates act as precursors.

PrecursorReagentProduct TypeApplication Context
Sodium 3-hydroxypropane-1-sulfonateAcyl ChloridesEster DerivativesEnhancing hydrophobicity for polymer composites.
Hydroxysulfonate moietyCyclic Sulfates (e.g., 1,2-dodecane sulfate)Complex SurfactantsBuilding main chains for functionalized surfactants. nih.gov
3-hydroxypropane-1-sulfonic acid1,2-propylene sulfateBranched HydroxysulfonatesExtending side chains in multi-part surfactant molecules. nih.gov

Role in Polymer Chemistry and Supramolecular Assemblies

The incorporation of sulfonate groups into polymers is a key strategy for creating polyelectrolytes with a wide range of applications. Monomers containing the sulfonate functional group are crucial in this field.

While sodium 1-hydroxypropane-1-sulfonate itself is not commonly cited as a primary monomer, related sulfonated vinyl and acrylic monomers are extensively used to synthesize polyelectrolytes and functional polymers. For instance, monomers like 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) and its sodium salt (Na-AMPS) are copolymerized with other monomers to create functionalized macromers for hydrogel formation. rsc.orgatamanchemicals.com These hydrogels can be designed for rapid in-situ formation, which is valuable in biomedical applications. rsc.org

Similarly, sodium 4-vinylbenzene sulfonate (SVBS) is used in free-radical polymerization to graft sulfonate groups onto natural polymers like sodium alginate. mdpi.com This process yields polyelectrolyte membranes with applications in drug delivery and fuel cells. mdpi.com Another significant example is poly(sodium styrene (B11656) sulfonate) (PolyNaSS), a polyelectrolyte that has been shown to enhance cell adhesion and can be used to create hybrid gold nanoparticles for biomedical use. nih.gov The properties of these polymers, such as thermal stability and ion-exchange capabilities, are directly influenced by the presence of the sulfonic acid group. atamanchemicals.com

The following table presents examples of sulfonated monomers and their role in polymer synthesis.

Sulfonated MonomerPolymer TypeApplication
2-Acrylamido-2-methyl-1-propanesulfonic acid sodium salt (Na-AMPS)Functionalized Macromer / HydrogelBiomedical applications, in-situ hydrogel formation. rsc.orgatamanchemicals.com
Sodium 4-vinylbenzene sulfonate (SVBS)Grafted Sodium Alginate (Polyelectrolyte)Drug delivery, toxic metal ion removal, fuel cell membranes. mdpi.com
Sodium styrene sulfonate (NaSS)Poly(sodium styrene sulfonate) (PolyNaSS)Regenerative medicine, synthesis of hybrid nanoparticles. nih.gov

The dual functionality of a hydroxy sulfonate structure—a charged sulfonate head and a polar hydroxyl group—can significantly influence the self-assembly of molecules in solution. ontosight.ai The sulfonate group participates in ionic interactions, while the hydroxyl group can form hydrogen bonds. ontosight.ai In supramolecular chemistry, such interactions are fundamental to the formation of organized structures like hydrogels. nih.gov

The self-assembly process and the resulting material properties, such as viscoelasticity, are highly sensitive to the chemical environment, including the types of ions present. nih.gov For example, the self-assembly of cationic compounds into hydrogels can be triggered by the addition of sodium salts, where the anion screens the cationic charge to enable assembly. nih.gov The specific identity of the anion can lead to significant polymorphism in the nanoscale morphology of the resulting structures. nih.gov Similarly, in mixed systems, such as those containing proteins and surfactants, the introduction of charged molecules can induce structural changes, leading to the formation of soluble or insoluble complexes and altering the rheological properties of the formulation. nih.gov The presence of molecules like hydroxy sulfonates can thus be used to modify and control the self-assembled structures in complex fluids. nih.gov

Contributions to Catalysis and Reaction Modulation

Hydroxy sulfonates and related sulfonated compounds contribute to catalysis in several ways, either by being part of a catalyst's structure or by modifying the environment of a catalytic reaction.

An ionic liquid derivative, 2-hydroxyethyl-1-ammonium 3-hydroxypropane-1-sulfonate, has been effectively used as a recyclable catalyst in one-pot organic syntheses, demonstrating superior efficiency compared to traditional solvents. This highlights how the functional groups of the hydroxy sulfonate contribute to catalytic activity.

Furthermore, in the synthesis of 3-hydroxy-propane-1-sulfonic acid salts, heavy metal salts such as copper sulfate may be employed as catalysts in the reaction between allyl alcohol and a bisulfite solution. google.com This shows the compound's production is situated within catalytic processes.

Polymers derived from sulfonated monomers also play a role in modulating catalytic reactions. Poly(sodium styrene sulfonate) (PSS) is used as a stabilizer for graphene supports in platinum nanoparticle catalysts. rsc.org The PSS functionalization prevents the graphene sheets from stacking, helps bind the platinum nanoparticles, and improves the mass transport of reactants. rsc.org This results in a catalyst with significantly higher activity and stability for reactions like methanol (B129727) oxidation, which is crucial for fuel cell technology. rsc.org

As a Ligand in Homogeneous and Heterogeneous Catalysis

Organosulfonates, including structures related to this compound, have emerged as significant ligands in catalysis, particularly with transition metals like ruthenium. researchgate.netwikipedia.org The sulfonate group's characteristics make it a versatile component in designing advanced catalytic systems.

Key Research Findings:

Adaptive Coordination: Sulfonate ligands are noted for their flexible and adaptive coordination capabilities. researchgate.net In ruthenium-based water oxidation catalysts, for instance, sulfonate ligands can dynamically coordinate and de-coordinate from the metal center. This action creates open sites for water binding and facilitates the catalytic cycle.

Electronic Effects: The negatively charged sulfonate group acts as an electron donor, which can stabilize the metal center, particularly in high-valent states that are crucial for many catalytic reactions. rsc.org This electronic enrichment of the ruthenium center can lower the overpotential required for catalytic processes like water oxidation.

Enhanced Catalytic Activity: The incorporation of sulfonate ligands into ruthenium complexes has been shown to dramatically increase catalytic efficiency. In some water oxidation systems, replacing carboxylate ligands with sulfonates resulted in a 40-fold increase in efficiency. Similarly, introducing sulfonate groups into certain ruthenium-terpyridine catalysts led to turnover frequencies (TOFs) exceeding 2000 s⁻¹ under neutral pH conditions.

Homogeneous and Heterogeneous Systems: In homogeneous catalysis, sulfonated phosphine (B1218219) ligands are used to create water-soluble ruthenium catalysts for reactions like the hydrogenation of aromatic hydrocarbons under biphasic conditions. researchgate.net For heterogeneous catalysis, ruthenium nanoparticles stabilized by various ligands, including those with σ-donor properties, have been studied for their catalytic performance in hydrogenating unsaturated compounds. rsc.orgresearchgate.net The ligand's electronic properties are crucial, with σ-donor ligands generally increasing the nanoparticles' activity. rsc.org

Interactive Table: Performance of Ruthenium Catalysts with Sulfonate Ligands

Catalyst SystemApplicationKey Performance MetricFinding
Ruthenium with Sulfonated Phosphine LigandsBiphasic HydrogenationLigand EffectThe number of sulfonate groups and the ligand's steric and electronic properties significantly affect catalytic activity. researchgate.net
Ruthenium Nanoparticles with σ-donor LigandsHydrogenation of Unsaturated CompoundsActivityσ-donor ligands were found to increase the catalytic activity of the nanoparticles. rsc.org
Ruthenium-Terpyridine with Sulfonate GroupsWater OxidationTurnover Frequency (TOF)Achieved TOFs greater than 2000 s⁻¹ at neutral pH.

Role in Acid-Catalyzed Organic Transformations

While not a catalyst itself, this compound serves as a key reactant and intermediate in organic synthesis, including transformations that proceed under acidic conditions. Its bifunctional nature allows it to be a building block for more complex molecules.

One significant application is in the synthesis of specialized hydroxy sulfonate surfactants. nih.govresearchgate.net In these multi-step syntheses, a hydroxy sulfonate moiety, such as 3-hydroxypropane-1-sulfonic acid (a related isomer), is used as a nucleophile. nih.govresearchgate.net The process often involves an acid-catalyzed hydrolysis step. For example, intermediate sulfate-sulfonates can be hydrolyzed using refluxing hydrochloric acid to yield the final desired hydroxy sulfonate products. nih.gov This step is crucial for removing protecting groups or completing the formation of the surfactant's hydrophilic head.

Furthermore, reagents with related functional groups, like hydroxylamine-O-sulfonic acid (HOSA), demonstrate the reactivity of the sulfonate group in acid-promoted reactions. ntu.ac.ukwikipedia.org HOSA is a versatile reagent used for amination and can react with aldehydes and ketones, with subsequent transformations often occurring under acidic workup to yield nitriles or amides. wikipedia.org

Non-Biological Industrial Applications

The distinct properties of this compound, particularly its high water solubility and stability, make it a valuable component in various industrial formulations and material science applications. evitachem.com

Component in Specialty Chemical Formulations (e.g., non-detergent processing aids)

This compound is utilized as an additive in specialty chemical formulations where enhanced solubility and stability in aqueous solutions are required. evitachem.com Its structure makes it effective as a processing aid in applications beyond conventional detergents.

For instance, in the semiconductor industry, various complex chemical mixtures are used as processing aids for tasks like dicing, cleaning, and lubrication. These formulations often include surfactants, detergents, and lubricants. Given its properties, a compound like this compound could function as a dicing aid or a component in specialized cleaning solutions where water solubility and surface activity are needed. It can also act as an intermediate in the synthesis of other specialty chemicals.

Use in Material Science for Property Modification

In material science, this compound and its isomers are used to modify the properties of materials at the nanoscale. A notable application involves its use in the preparation of negatively charged probe particles. These particles are employed to investigate the nanoporosity of materials like cellulosic fibers. The sulfonate groups provide a negative charge to the particles, allowing them to interact with and map the charged and porous structures of the material being studied. This application is crucial for understanding and engineering the properties of fibrous materials for various advanced applications.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Mechanistic and Structural Elucidation

Spectroscopy is indispensable for the detailed structural analysis of sodium 1-hydroxypropane-1-sulfonate and for gaining insights into its formation mechanism.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural confirmation of this compound and for monitoring the reaction between propanal and sodium bisulfite. osf.io Both ¹H and ¹³C NMR provide detailed information about the molecular framework. nih.gov

Reaction Monitoring: The formation of the adduct can be tracked in real-time using benchtop NMR. osf.io As the reaction proceeds, the characteristic signals of the aldehyde proton (CHO, δ ≈ 9.7 ppm) and the adjacent α-methylene protons of propanal diminish, while new signals corresponding to the methine proton (CH-OH) and other protons of the 1-hydroxypropane-1-sulfonate adduct appear. This non-invasive monitoring allows for the study of reaction kinetics without the need for sample workup. osf.io

Product Confirmation: For the final product, ¹H NMR spectroscopy confirms the structure by showing the signals for the different protons in the molecule. The methine proton attached to both the hydroxyl and sulfonate groups appears at a distinct chemical shift. The adjacent methylene (B1212753) and terminal methyl groups also show characteristic splitting patterns (e.g., triplets and quartets) and integrations. In ¹³C NMR, the formation of the adduct is confirmed by the appearance of a signal for the carbon atom bonded to both the oxygen and sulfur atoms, which is significantly shifted from the original aldehydic carbonyl carbon. miamioh.edu

Interactive Data Table: Representative NMR Data for this compound Note: Exact chemical shifts (δ) in ppm are dependent on the solvent and experimental conditions. Data is illustrative.

NucleusAssignmentExpected Chemical Shift (ppm)Multiplicity
¹HCH(OH)SO₃⁻~4.0 - 4.5Triplet
¹HCH₂~1.6 - 1.9Multiplet
¹HCH₃~0.9 - 1.1Triplet
¹³CC(OH)SO₃⁻~80 - 90-
¹³CCH₂~25 - 35-
¹³CCH₃~10 - 15-

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are powerful for identifying the functional groups present in this compound, confirming the conversion of the aldehyde starting material. internationaljournalcorner.comchemicalbook.comnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of the product is markedly different from that of the propanal reactant. Key changes include:

Disappearance of Aldehyde Bands: The strong C=O stretching band of the aldehyde group, typically found around 1720-1740 cm⁻¹, is absent in the final product. vscht.cz The characteristic C-H stretch of the aldehyde proton (around 2720 cm⁻¹) also disappears. vscht.cz

Appearance of Hydroxyl and Sulfonate Bands: A broad absorption band appears in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. internationaljournalcorner.comupi.edu Strong and distinct absorption bands corresponding to the sulfonate group (S=O and C-S stretches) appear, typically in the regions of 1200-1150 cm⁻¹ and 1060-1030 cm⁻¹ (asymmetric and symmetric stretching, respectively). researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. researchgate.net While the O-H stretch is often weak in Raman, the S=O and C-S stretches of the sulfonate group typically give rise to distinct and identifiable bands. spectrabase.com This technique can be particularly useful for analyzing aqueous solutions.

Interactive Data Table: Key Vibrational Spectroscopy Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
O-HStretching3200 - 3600Broad, Strong
C-H (aliphatic)Stretching2850 - 3000Medium-Strong
S=O (Sulfonate)Asymmetric Stretching~1200Strong
S=O (Sulfonate)Symmetric Stretching~1050Strong
C-OStretching1000 - 1100Medium

Mass spectrometry (MS) is a highly sensitive technique used to confirm the molecular weight of this compound and to detect reaction intermediates. rsc.orgresearchgate.net Soft ionization techniques like Electrospray Ionization (ESI) are commonly employed because they can analyze the ionic compound directly from solution with minimal fragmentation. acdlabs.com

Product Analysis: In negative ion mode ESI-MS, the primary ion observed for the product would be the [M-Na]⁻ anion, which is the 1-hydroxypropane-1-sulfonate ion (C₃H₇O₄S⁻), with an expected m/z (mass-to-charge ratio) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. lookchem.com

Intermediate Analysis: MS is uniquely capable of detecting transient or low-concentration species formed during the reaction. purdue.edu It can be used to study the equilibrium between the aldehyde, bisulfite, and the adduct. caltech.edunih.gov In some cases, adducts with other species present in the reaction mixture might be observed, providing deeper mechanistic insights. nih.govmdpi.com Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, and the resulting fragmentation pattern provides further structural confirmation.

Chromatographic Separation and Quantification Methods

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other components in a mixture, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for analyzing aldehyde-bisulfite adducts. researchgate.netrsc.org It is suitable for assessing the purity of the final product and for analyzing the composition of reaction mixtures. acs.orgnih.gov

Different HPLC modes can be employed:

Reversed-Phase (RP-HPLC): Often used with an ion-pairing agent in the mobile phase. The agent (e.g., tetrabutylammonium) pairs with the anionic sulfonate group, increasing its retention on a nonpolar stationary phase (like C18).

Mixed-Mode Chromatography: Columns that have both reversed-phase and ion-exchange characteristics can provide excellent separation of the anionic adduct from the neutral, unreacted aldehyde. sielc.com

Detection is typically achieved using a UV detector (as sulfonates may have some absorbance at low wavelengths, ~200-220 nm) or, more universally, with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are not dependent on a chromophore. rsc.orgsielc.com

Interactive Data Table: Example HPLC Method Parameters

ParameterTypical Condition
ColumnMixed-Mode (e.g., Newcrom BH) or Reversed-Phase C18
Mobile PhaseAcetonitrile/Water gradient with buffer (e.g., Ammonium (B1175870) Formate)
Flow Rate0.5 - 1.0 mL/min
DetectionELSD, CAD, or UV (200-220 nm)
Column TemperatureAmbient or controlled (e.g., 30 °C)

Ion Chromatography (IC) is a specialized form of HPLC that is exceptionally well-suited for the analysis of ionic species, making it an ideal method for the direct quantification of the 1-hydroxypropane-1-sulfonate anion. nih.govgoogle.com IC utilizes ion-exchange columns to separate analytes based on their charge. nih.gov

For the analysis of this compound, an anion-exchange column is used. The mobile phase is typically an aqueous carbonate/bicarbonate or hydroxide (B78521) solution. nih.gov A key feature of modern IC is the use of a suppressor, which reduces the conductivity of the eluent while enhancing the conductivity of the analyte, leading to highly sensitive detection by a conductivity detector. researchgate.netthermofisher.com This method allows for the separation and quantification of the sulfonate adduct from other anions that might be present as impurities, such as sulfate (B86663) or unreacted sulfite (B76179). thermofisher.com

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of sodium 1-hydroxypropane-1-sulfonate. nih.govnih.govresearchgate.netnih.gov These calculations solve approximations of the Schrödinger equation to determine the molecule's optimized geometry, energy, and the distribution of its electrons. Methods like DFT, often employing functionals such as B3LYP with basis sets like 6-311G+(d,p), provide a balance of computational cost and accuracy for organic molecules. nih.govresearchgate.net Such studies yield critical data on bond lengths, bond angles, and dihedral angles of the most stable three-dimensional structure of the 1-hydroxypropane-1-sulfonate anion. Furthermore, these calculations reveal the electronic landscape, including charge distribution and electrostatic potential, which are key to understanding the molecule's reactivity. nih.gov

Conformational Analysis and Energy Landscape

The 1-hydroxypropane-1-sulfonate anion possesses rotational freedom around its carbon-carbon single bonds, allowing it to adopt various spatial arrangements or conformations. Conformational analysis is a computational method used to identify the most stable of these arrangements (i.e., those with the lowest potential energy) and to map the energy landscape of the molecule.

For hydroxyalkane sulfonates, the presence of the hydroxyl (-OH) and sulfonate (-SO₃⁻) groups is a dominant factor in determining conformational preference. nih.govrsc.orgresearchgate.net Studies on analogous molecules, such as sodium 5-hydroxyhexadecane-4-sulfonate, have shown that intramolecular hydrogen bonding between the hydroxyl and sulfonate groups can lead to a rigid, cyclic-like moiety. nih.govresearchgate.net This interaction significantly stabilizes a specific conformation. In the case of 1-hydroxypropane-1-sulfonate, a similar intramolecular hydrogen bond is expected between the C1-hydroxyl group and one of the oxygen atoms of the C1-sulfonate group.

This hydrogen bonding restricts the rotation around the C-S and C-O bonds, creating a pseudo-five-membered ring structure. The energy landscape would therefore be characterized by a deep energy minimum corresponding to this hydrogen-bonded conformer, with higher energy barriers for rotation away from this stable state. The ethyl group attached to the chiral center (C1) would have preferred staggered orientations relative to the other substituents to minimize steric hindrance.

Table 1: Postulated Stable Conformers of the 1-Hydroxypropane-1-sulfonate Anion

ConformerKey Dihedral Angle (O-C1-C2-C3)Intramolecular H-Bond (O-H···O-S)Relative Energy (kcal/mol)Description
A (Global Minimum) ~60° (Gauche)Yes0 (Reference)The most stable conformer, stabilized by a strong intramolecular hydrogen bond, leading to a compact, pseudo-cyclic structure. The ethyl group is in a staggered position.
B ~180° (Anti)NoHigherAn extended conformer where the alkyl chain is anti-periplanar to the hydroxyl group. Less stable due to the absence of the intramolecular hydrogen bond.
C ~-60° (Gauche)YesSlightly Higher than AAnother gauche conformer, potentially a local minimum, also featuring a hydrogen bond but with a different orientation of the ethyl group.
Note: The relative energy values are illustrative and would require specific DFT calculations for precise quantification.

Frontier Molecular Orbital (FMO) Analysis and Reaction Pathway Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity and selectivity of chemical reactions. numberanalytics.comucsb.eduwikipedia.orgimperial.ac.uklibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comlibretexts.org The HOMO, being the orbital from which electrons are most readily donated, characterizes the molecule's nucleophilic or basic nature. ucsb.edu Conversely, the LUMO, the lowest energy orbital capable of accepting electrons, defines the molecule's electrophilic or acidic character. ucsb.edu The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For the 1-hydroxypropane-1-sulfonate anion, quantum chemical calculations would show that the HOMO is primarily localized on the oxygen atoms of the sulfonate and hydroxyl groups, reflecting the high electron density in these regions. This indicates that these sites are the most probable points for electrophilic attack. The LUMO, on the other hand, would be distributed more across the C-S and C-O sigma anti-bonding orbitals.

FMO analysis can predict reaction pathways. For instance, in a reaction where the anion acts as a nucleophile (e.g., alkylation of the hydroxyl group), the reaction would proceed via the interaction of its HOMO with the LUMO of the electrophile. The regioselectivity of the reaction is determined by the atoms where the HOMO has the largest orbital coefficients. numberanalytics.com In the formation of the compound itself, via the addition of a bisulfite nucleophile to propanal, FMO theory explains the reaction as an interaction between the HOMO of the bisulfite (specifically the sulfur or oxygen lone pairs) and the LUMO of the propanal, which is localized on the carbonyl carbon. caltech.edu

Table 2: Conceptual Frontier Molecular Orbital Properties for the 1-Hydroxypropane-1-sulfonate Anion

Molecular OrbitalExpected Energy (Arbitrary Units)Primary Atomic Contribution/LocalizationImplied Reactivity
HOMO HighOxygen atoms of the sulfonate (-SO₃⁻) and hydroxyl (-OH) groupsNucleophilic/basic character; site for reaction with electrophiles.
LUMO Lowσ* orbitals of the C-S and C-O bondsElectrophilic character; site for accepting electrons in redox reactions.
HOMO-LUMO Gap ModerateN/AIndicates good kinetic stability. A smaller gap would imply higher reactivity.
Note: This table is a conceptual representation. Actual energy values and orbital shapes require specific quantum chemical calculations.

Molecular Dynamics Simulations for Solution Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. researchgate.netnih.govnih.govualberta.caresearchgate.netmdpi.comuir.ac.idmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of dynamic processes, such as diffusion, conformational changes, and self-assembly in solution. For this compound, MD simulations are ideal for exploring its behavior in an aqueous environment, which is crucial for many of its applications. researchgate.netnih.gov

In a typical MD simulation of this compound in water, the system would consist of one or more 1-hydroxypropane-1-sulfonate anions, an equivalent number of sodium cations (Na⁺), and a large number of explicit water molecules. nih.gov The interactions between all particles are described by a force field, such as CHARMM or AMBER, which defines the potential energy of the system as a function of atomic coordinates. researchgate.net

Simulations would reveal the detailed structure of the hydration shell around the molecule. The negatively charged sulfonate group and the polar hydroxyl group would form strong hydrogen bonds with surrounding water molecules, while the sodium counterion would also be surrounded by a well-defined shell of water molecules. mdpi.com The short propyl chain, being weakly hydrophobic, would have a less structured hydration shell. MD simulations can quantify these interactions by calculating radial distribution functions (RDFs) between different parts of the solute and the water molecules. mdpi.com Furthermore, dynamic properties such as the diffusion coefficient of the ion in water and the residence time of water molecules in its hydration shell can be calculated, providing a complete picture of its behavior as a solute. uir.ac.id

Table 3: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water

ParameterTypical Value/SettingPurpose
Force Field CHARMM, AMBER, GROMOSDefines the potential energy function for all atomic interactions.
Water Model TIP3P, SPC/ERepresents the water molecules in the simulation box.
Ensemble NPT (Isothermal-Isobaric)Maintains constant Number of particles, Pressure, and Temperature, mimicking laboratory conditions.
Temperature 298 K (25 °C)Simulates room temperature conditions.
Pressure 1 barSimulates atmospheric pressure.
Simulation Time 50 - 200 nsDuration of the simulation, must be long enough to sample the relevant molecular motions.
Boundary Conditions Periodic Boundary Conditions (PBC)Simulates a bulk solution by eliminating edge effects.

Reaction Mechanism Modeling and Transition State Theory

Understanding the precise mechanism by which a chemical reaction occurs is fundamental to controlling and optimizing it. Computational chemistry offers powerful tools for modeling reaction mechanisms, identifying intermediate structures, and calculating the energy barriers that govern the reaction rate. For the synthesis of this compound, the key reaction is the nucleophilic addition of bisulfite (HSO₃⁻) or sulfite (B76179) (SO₃²⁻) to propanal. caltech.edulibretexts.org

Theoretical modeling of this reaction, often using DFT methods, can map out the entire potential energy surface of the reaction. researchgate.net The process starts with the reactants (propanal and bisulfite ion). As the bisulfite approaches the carbonyl carbon of propanal, the system passes through a high-energy arrangement known as the transition state (TS). researchgate.net According to Transition State Theory, the energy difference between the reactants and the transition state, called the activation energy (Ea), determines the rate of the reaction. researchgate.net

Computational modeling can precisely determine the geometry of this transition state and its energy. For the addition of bisulfite to an aldehyde, the transition state involves the partial formation of the new sulfur-carbon bond and the partial breaking of the carbon-oxygen pi bond. caltech.edu The calculations would also confirm the subsequent step, which is a rapid proton transfer (likely from the solvent or the bisulfite itself) to the newly formed alkoxide oxygen, yielding the final 1-hydroxypropane-1-sulfonate product. The reversibility of this reaction, especially in acidic or basic conditions, can also be modeled by calculating the energy profile for the reverse pathway. libretexts.orglibretexts.orgnih.gov

Table 4: Elementary Steps in the Formation of 1-Hydroxypropane-1-sulfonate from Propanal and Bisulfite

StepDescriptionKey Species InvolvedComputational Insight
1 Nucleophilic AttackPropanal, Bisulfite ion (HSO₃⁻)Calculation of the transition state structure and the activation energy for the S-C bond formation.
2 Intermediate Formation1-alkoxypropane-1-sulfonateIdentification of the geometry and stability of the short-lived intermediate.
3 Proton TransferIntermediate, Solvent (H₂O) or HSO₃⁻Modeling the pathway for protonation of the alkoxide oxygen to form the final hydroxyl group.
4 Product Formation1-hydroxypropane-1-sulfonate anionCalculation of the overall reaction thermodynamics (enthalpy and Gibbs free energy change).

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Chemical Performance Optimization (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their activities or properties. mdpi.comnih.govresearchgate.netresearchgate.net These models are invaluable for optimizing the performance of chemicals in various applications by predicting their properties without the need for extensive experimentation. For this compound, QSPR models could be developed to predict and optimize its performance in non-biological contexts, such as its efficacy as a surfactant, hydrotrope, or chemical intermediate.

The development of a QSPR model begins with calculating a set of numerical values, known as molecular descriptors, that represent the molecule's structural, electronic, and physicochemical features. nih.gov For 1-hydroxypropane-1-sulfonate, these descriptors would include constitutional indices (e.g., molecular weight, atom counts), topological indices (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, partial atomic charges). nih.gov

These descriptors are then used as independent variables in a multilinear regression or machine learning algorithm to build a mathematical model that predicts a specific property of interest (the dependent variable). mdpi.comresearchgate.net For example, a QSPR model could predict the critical micelle concentration (CMC) or the surface tension reduction capability of a series of related hydroxyalkane sulfonates. mdpi.comnih.gov By analyzing the resulting equation, one can identify which molecular features are most influential. This knowledge allows for the rational design of new molecules with enhanced performance, for instance, by modifying the alkyl chain length or the position of the hydroxyl group to achieve a desired surfactant property.

Table 5: Relevant Molecular Descriptors for QSPR Modeling of this compound

Descriptor ClassExample DescriptorsRelevance to Chemical Performance
Constitutional Molecular Weight, Number of Oxygen AtomsRelates to the overall size and composition of the molecule.
Topological Wiener Index, Kier & Hall Connectivity IndicesEncodes information about molecular branching and shape, which affects packing and intermolecular interactions.
Geometrical Molecular Surface Area, Molecular VolumeDescribes the molecule's size and shape in 3D space, important for steric interactions and solubility.
Quantum Chemical Dipole Moment, HOMO/LUMO Energies, Partial ChargesRelates to the molecule's polarity, reactivity, and ability to form electrostatic interactions and hydrogen bonds.
Physicochemical LogP (Octanol-Water Partition Coefficient)A measure of hydrophobicity/hydrophilicity, critical for surfactant and interfacial properties.

Environmental Fate and Chemical Transformation in Abiotic Systems

Abiotic Degradation Pathways in Aqueous Environments

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For sodium 1-hydroxypropane-1-sulfonate in aquatic systems, key abiotic degradation pathways include hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate and mechanism of hydrolysis for sulfonated compounds can vary based on their molecular structure and the surrounding environmental conditions, such as pH and temperature.

It is important to note that the stability of the carbon-sulfur bond in sulfonates generally makes them resistant to hydrolysis under typical environmental conditions. The degradation of short-chain alkyl sulfates in some microorganisms is initiated by enzymatic hydrolysis researchgate.net.

Table 1: General Factors Influencing Hydrolysis of Related Sulfonated Compounds

FactorInfluence on Hydrolysis RateReference
pH Acidic conditions can catalyze hydrolysis for some related compounds. nih.govnih.gov
Temperature Increased temperature generally increases the rate of hydrolysis. nih.gov
Compound Structure The presence and position of functional groups, like the hydroxyl group, can affect reactivity. The sulfonate content in polyesters can influence enzymatic hydrolysis rates. nih.gov
Concentration The concentration of the surfactant can influence its own hydrolysis rate. nih.gov

Note: This table is based on data for related sulfonated and sulfated compounds and is intended to provide a general understanding of potential hydrolysis factors.

Photolysis, or photodegradation, is the breakdown of chemical compounds by photons, particularly from sunlight. This process can be a significant degradation pathway for organic pollutants in surface waters. The susceptibility of a compound to photolysis depends on its ability to absorb light at environmentally relevant wavelengths and the efficiency of the subsequent chemical reactions.

Specific studies on the photolytic transformation of this compound are not prevalent in the reviewed literature. However, research on other organic compounds provides insight into potential mechanisms. For many organic molecules, exposure to UV light can lead to their degradation mdpi.com. The process can be direct, where the molecule itself absorbs the light, or indirect, involving photosensitizers that absorb light and then transfer the energy to the target compound. For some fluorotelomer sulfonamides, photolysis can lead to the formation of various degradation products, including shorter-chain perfluorinated acids nih.gov. The presence of other substances, such as titanium dioxide (TiO2), can act as a photocatalyst, enhancing the degradation of short-chain alkyl- and alkanolamines under UV irradiation researchgate.net. The degradation of linear alkylbenzene sulfonates (LAS) can be achieved through photocatalytic degradation over TiO2 mdpi.com.

Table 2: General Principles of Photolytic Degradation

PrincipleDescriptionReference
Direct Photolysis The chemical compound directly absorbs light energy, leading to bond cleavage and degradation. mdpi.com
Indirect Photolysis Other substances (photosensitizers) in the environment absorb light and initiate the degradation of the target compound.
Photocatalysis The presence of a catalyst, such as TiO2, enhances the rate of photodegradation under light exposure. researchgate.netmdpi.com

Note: This table outlines general principles of photolysis that may be applicable to this compound.

Sorption and Mobility in Environmental Compartments

The sorption of a chemical to soil and sediment particles influences its mobility in the environment. Compounds that sorb strongly are less likely to be transported in water and are more likely to accumulate in soil and sediment. The mobility of polar organic pollutants is a key factor in their environmental distribution nih.gov.

For short-chain anionic surfactants like this compound, the degree of sorption is expected to be relatively low due to their high water solubility. Studies on other short-chain perfluoroalkyl substances (PFAS) indicate that they are generally more mobile and exhibit lower sorption to soil and sediment compared to their long-chain counterparts researchgate.netresearchgate.netconfex.com. The fraction of organic carbon (foc) in sediment is a significant factor controlling the sorption of many organic contaminants nih.gov. However, for some PFAS, the relationship between the sorption coefficient (Kd) and organic carbon content can be weak, suggesting other soil properties like pH and clay content also play a role mdpi.com. The sorption of sulfonamides in soil is also influenced by soil organic matter and cation exchange capacity nih.gov.

The high water solubility and expected low sorption of this compound suggest it would be highly mobile in soil and aquatic systems, with a potential for leaching into groundwater and transport in surface waters. Laboratory and field studies on a sulfonamide antibiotic with low sorption coefficients confirmed its high mobility and rapid transport to surface waters thermofisher.com.

Table 3: Factors Affecting Sorption and Mobility of Related Polar Organic Compounds

FactorInfluence on SorptionInfluence on MobilityReference
Organic Carbon Content Generally, higher organic carbon content in soil/sediment increases sorption.Higher sorption leads to lower mobility. nih.govmdpi.com
Chain Length (for surfactants) Longer alkyl chains typically lead to higher sorption.Shorter chain compounds are generally more mobile. researchgate.netresearchgate.netconfex.com
pH Can influence the surface charge of soil particles and the ionization state of the compound, affecting sorption.Changes in sorption due to pH will alter mobility. mdpi.com
Clay Content Can contribute to the sorption of some polar organic compounds.Higher sorption to clay can reduce mobility. mdpi.com

Note: This table is based on data for other polar and sulfonated organic compounds and illustrates general principles.

Chemical Monitoring Techniques for Environmental Research

Accurate and sensitive analytical methods are crucial for monitoring the presence and concentration of this compound in environmental samples. Due to its polar nature and lack of a strong chromophore for UV detection, specialized techniques are often required.

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of surfactants sielc.com. For compounds like this compound that lack a UV-absorbing group, detection methods such as Evaporative Light Scattering Detection (ELSD) or suppressed conductivity can be employed sielc.comshu.ac.uk. A specific HPLC method has been developed for the analysis of the structurally similar sodium 3-chloro-2-hydroxypropane-1-sulfonate using a mixed-mode column with either an ammonium (B1175870) formate (B1220265) buffer and ELSD detection or a sulfuric acid buffer and UV detection at 200 nm shu.ac.uk.

For trace analysis in complex environmental matrices like water, sample preparation steps such as solid-phase extraction (SPE) are often necessary to concentrate the analyte and remove interfering substances rsc.org. Non-targeted analysis using high-resolution mass spectrometry (HRMS) is increasingly used to identify and semi-quantify a wide range of polar organic pollutants in environmental samples mdpi.com.

Table 4: Analytical Techniques for Monitoring Related Sulfonated Compounds

TechniqueDetectorSample PreparationApplicationReference
High-Performance Liquid Chromatography (HPLC) Evaporative Light Scattering (ELSD)Direct injection or after extractionQuantification of non-UV absorbing sulfonates sielc.comshu.ac.uk
High-Performance Liquid Chromatography (HPLC) UV (at low wavelengths, e.g., 200 nm)Direct injection or after extractionQuantification of sulfonates with some UV absorbance shu.ac.uk
Ion Chromatography (IC) Suppressed ConductivityDirect injection of aqueous samplesAnalysis of ionic species, including sulfonates sielc.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Mass SpectrometerSolid-Phase Extraction (SPE)Trace analysis and structural confirmation of polar pollutants nih.govrsc.org

Note: This table summarizes analytical methods applicable to short-chain sulfonates and other polar organic compounds.

Oxidative Degradation by Reactive Species

In the environment, highly reactive chemical species, such as hydroxyl radicals (•OH), can contribute to the degradation of organic pollutants. These radicals can be generated through various processes, including the photolysis of certain substances in water.

The degradation of surfactants by hydroxyl radicals has been demonstrated in several studies. The biodegradation of dodecyl benzene (B151609) sulfonate (DBS), for example, involves oxidation of the alkyl chain and the benzene ring. The degradation of some surfactants can be enhanced by advanced oxidation processes that generate hydroxyl radicals. The degradation of short-chain alkyl- and alkanolamines can be achieved through photocatalysis, which involves the attack of hydroxyl radicals researchgate.net.

While specific data on the oxidative degradation of this compound is limited, it is expected to be susceptible to attack by reactive oxygen species. The presence of the hydroxyl group in its structure may influence the reaction pathways and degradation products.

Table 5: Common Reactive Species and Their Role in Degradation

Reactive SpeciesFormationRole in Degradation
Hydroxyl Radical (•OH) Photolysis of nitrate (B79036), hydrogen peroxide; Fenton-like reactions.Highly reactive, non-selective oxidant that can initiate the degradation of a wide range of organic compounds.
Sulfate (B86663) Radical (SO4•−) Activation of persulfate or peroxymonosulfate.A strong oxidant that can also degrade organic pollutants.

Note: This table provides a general overview of reactive species relevant to the environmental degradation of organic compounds.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Current synthetic methods for producing hydroxyalkane sulfonates often involve multi-step processes that can suffer from low yields and the formation of isomeric byproducts. While the synthesis of hydroxy sulfonate surfactants has been explored, for instance, through the reaction of 1,2-dodecane sulfate (B86663) with various hydroxy/alkoxysulfonates, these methods are not always highly selective and can result in complex mixtures that are challenging to purify. nih.govnih.gov A significant research thrust is the development of more efficient and selective synthetic routes to sodium 1-hydroxypropane-1-sulfonate.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic RoutePotential AdvantagesPotential Challenges
Catalytic Sulfonation of Propanal Direct, one-step process.Selectivity towards the 1-hydroxy isomer; potential for over-oxidation.
Ring-opening of Propylene (B89431) Oxide with Sulfite (B76179) Utilizes readily available starting materials.Control of regioselectivity to favor the 1-hydroxy product.
Enzymatic Synthesis High selectivity and mild reaction conditions.Enzyme discovery and engineering; scalability of the process.

Expanded Applications in Emerging Fields of Chemical Technology

The inherent properties of this compound, such as its water solubility and the presence of reactive functional groups, make it a candidate for a variety of applications in emerging chemical technologies. While short-chain alkylnaphthalene sulfonates have found use in industries like printing and dyeing, the specific applications for this compound are less explored. researchgate.net

Future investigations could explore its use as a functional building block in the synthesis of specialized polymers and surfactants. Its ability to act as a hydrotrope could be beneficial in formulations requiring the solubilization of poorly soluble compounds. Furthermore, its potential as a component in electrolytes for batteries or as a performance-enhancing additive in various industrial formulations warrants further study. Research into its role in enhanced oil recovery, similar to other sulfonate surfactants, could also be a valuable area of exploration. nih.gov

Advancements in Catalytic Systems Utilizing Sulfonate Ligands

The sulfonate group is a versatile ligand in coordination chemistry and catalysis. While research has been conducted on catalytic systems employing sulfonate-functionalized ligands, the specific use of this compound as a ligand is an area ripe for investigation. nih.govnih.gov The presence of the adjacent hydroxyl group could allow for bidentate or even tridentate coordination to a metal center, potentially leading to novel catalytic activities and selectivities.

Future research should focus on the synthesis and characterization of metal complexes incorporating the 1-hydroxypropane-1-sulfonate ligand. The catalytic performance of these complexes could be evaluated in a range of organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The unique steric and electronic environment provided by this ligand could lead to catalysts with enhanced stability and activity, particularly in aqueous media due to the water-solubilizing nature of the sulfonate group.

Integration of Advanced Computational Approaches for Predictive Chemistry

Computational chemistry and molecular modeling are powerful tools for accelerating materials discovery and understanding reaction mechanisms. For this compound, computational studies can provide valuable insights into its structure, reactivity, and potential applications. nih.govnih.gov

Future research should leverage quantum chemical calculations, such as Density Functional Theory (DFT), to predict the properties of this compound and its derivatives. nih.govnih.govscispace.commdpi.comresearchgate.net These calculations can help in designing more efficient synthetic routes by modeling reaction pathways and transition states. Molecular dynamics simulations can be employed to understand its behavior in solution and its interactions with other molecules, which is crucial for its application in formulations and as a ligand. Machine learning models, trained on experimental and computational data, could further accelerate the prediction of properties and the design of new materials based on the 1-hydroxypropane-1-sulfonate scaffold. acs.org

Table 2: Potential Computational Research Areas

Computational MethodResearch FocusPotential Impact
Density Functional Theory (DFT) Elucidation of electronic structure and reactivity.Rational design of catalysts and functional materials.
Molecular Dynamics (MD) Simulations Study of solvation and aggregation behavior.Optimization of formulations and understanding of self-assembly.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling of enzymatic reactions involving the substrate.Design of biocatalysts for green synthesis.
Machine Learning Prediction of properties and screening of derivatives.Accelerated discovery of new applications and materials.

Design of Next-Generation Sustainable Sulfonate-Based Materials

The development of sustainable and biodegradable materials is a critical global challenge. The structure of this compound, derived from relatively simple building blocks, makes it an interesting candidate for incorporation into sustainable polymers and materials. While research has explored biodegradable polymers and the use of other sulfonate monomers, the potential of this specific compound remains largely untapped. researchgate.netgoogle.comchemicalbook.comresearchgate.net

Future research could focus on the polymerization of 1-hydroxypropane-1-sulfonate or its derivatives to create novel biodegradable polyesters or polyurethanes. The presence of the sulfonate group could enhance the hydrophilicity and, potentially, the biodegradability of these materials. Furthermore, its use as a renewable cross-linker or a functional additive in bio-based polymer composites could lead to the development of next-generation materials with improved properties and a reduced environmental footprint. The creation of hard carbons from carbohydrate-derived molecules for applications like sodium-ion batteries also points to innovative uses for such functionalized small molecules. researchgate.net

Q & A

Basic: What are the standard synthetic pathways for sodium 1-hydroxypropane-1-sulfonate, and how is purity validated?

Methodological Answer:
this compound is typically synthesized via sulfonation of propane-1-ol derivatives, followed by neutralization with sodium hydroxide. Key steps include:

  • Sulfonation : Reacting 1-hydroxypropane with sulfur trioxide or chlorosulfonic acid under controlled conditions to form the sulfonic acid intermediate.
  • Neutralization : Adding sodium hydroxide to precipitate the sodium salt.
    Purity validation follows USP guidelines for analogous sulfonates (e.g., sodium 1-decanesulfonate), requiring ≥99.0% purity assessed via ion-pair chromatography with UV detection at 210 nm . Titrimetric methods (e.g., acid-base titration) and elemental analysis (C, H, S, Na) are supplementary validation steps.

Basic: What analytical techniques are recommended for structural and functional characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the hydroxypropane backbone and sulfonate group placement. For example, the hydroxy proton appears as a broad singlet (~δ 4.5–5.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-MS) verifies the molecular ion ([M–Na]⁻ at m/z 153.0).
  • Infrared (IR) Spectroscopy : Peaks at 1040–1180 cm⁻¹ (S=O stretching) and 3400 cm⁻¹ (O–H stretching) confirm functional groups.
  • Ion Chromatography : Quantifies sulfonate content using conductivity detection and standardized eluents (e.g., sodium carbonate/bicarbonate) .

Advanced: How can researchers optimize ion-pair chromatography conditions using this compound for polar analytes?

Methodological Answer:

  • Ion-Pair Reagent Concentration : Start with 5–10 mM this compound in the mobile phase (aqueous/organic mix, e.g., 90:10 water:acetonitrile). Adjust based on analyte retention and peak symmetry.
  • pH Adjustment : Maintain pH 2.5–3.5 (using phosphoric acid) to protonate basic analytes, enhancing ion-pair formation.
  • Column Selection : Use C18 or C8 columns with high surface area for improved retention of polar compounds.
  • Validation : Compare retention time reproducibility (±2%) and plate counts (>2000) across triplicate runs. For peptide analysis, test resolution of a standard mix (e.g., angiotensin I/II) .

Advanced: What experimental factors contribute to variability in chromatographic retention times when using this compound, and how can they be controlled?

Methodological Answer:
Common variability sources include:

  • Mobile Phase Degassing : Dissolved gases alter pH and ion-pairing efficiency. Degas solvents via sonication or helium sparging.
  • Temperature Fluctuations : Use column ovens (±0.5°C stability) to minimize retention shifts.
  • Reagent Purity : Ensure this compound meets USP-grade specifications (≥99.0%) to avoid contaminants affecting baseline noise .
  • Buffer Aging : Prepare mobile phases daily; sulfate ions from reagent degradation can compete with sulfonate ion-pairing. Monitor system suitability with reference standards before each batch .

Advanced: How should researchers address contradictions in reported solubility data for this compound across studies?

Methodological Answer:
Discrepancies often arise from:

  • Solvent Composition : Solubility in water vs. organic solvents (e.g., methanol) varies significantly. Report solvent ratios and temperatures explicitly.
  • Impurity Profiles : Residual salts (e.g., sodium sulfate) from synthesis can artificially alter solubility. Pre-purify via recrystallization (water:ethanol, 1:3) and validate via ion chromatography .
  • Measurement Techniques : Use standardized methods (e.g., gravimetric analysis after saturation) rather than visual estimates. Publish full experimental conditions (e.g., agitation time, filtration method) to enable replication .

Advanced: What strategies ensure reproducibility in studies utilizing this compound as a biochemical buffer or stabilizer?

Methodological Answer:

  • Buffer Preparation : Dissolve the compound in ultrapure water (resistivity >18 MΩ·cm) and filter (0.22 μm) to remove particulates.
  • Stability Testing : Monitor pH and conductivity over 72 hours at 4°C and 25°C to assess degradation.
  • Documentation : Adhere to FAIR data principles—publish detailed protocols (molarity, lot numbers, equipment settings) in supplementary materials. Reference USP monographs for analogous sulfonates to align with regulatory standards .

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